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Compound of Interest

Compound Name: Methyl 3,5-dibromobenzoate

Cat. No.: B1630450 Get Quote

Methyl 3,5-dibromobenzoate is a disubstituted benzene derivative. The core structure

consists of a benzene ring with two bromine atoms at the meta positions (3 and 5) relative to a

methyl ester group at position 1. This substitution pattern is critical as it influences the

molecule's reactivity and electronic properties.

Table 1: Chemical Identifiers for Methyl 3,5-dibromobenzoate

Identifier Value

IUPAC Name methyl 3,5-dibromobenzoate[1][2][3]

CAS Number 51329-15-8[1][2][3]

Molecular Formula C₈H₆Br₂O₂[1][2][3]

SMILES COC(=O)C1=CC(=CC(=C1)Br)Br[1]

| InChI Key | GSMAWUZTAIOCPL-UHFFFAOYSA-N[1][2][3][4] |

The physical properties of the compound are consistent with a solid crystalline organic

molecule of its molecular weight.

Table 2: Physicochemical Data for Methyl 3,5-dibromobenzoate
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Property Value

Molecular Weight 293.94 g/mol [1][2]

Appearance Straw-colored solid[5]

Melting Point 61 - 64 °C[5]

Boiling Point No data available[5]

| Solubility | Soluble in common organic solvents like CDCl₃ for NMR analysis.[4] |

Synthesis Pathway: Esterification
The most direct and common synthesis of Methyl 3,5-dibromobenzoate is through the Fischer

esterification of its corresponding carboxylic acid, 3,5-dibromobenzoic acid. This acid-catalyzed

reaction with methanol is an equilibrium-driven process, often requiring an excess of the

alcohol or removal of water to drive the reaction to completion.

Reactants Conditions

Process

Products

3,5-Dibromobenzoic Acid

Fischer Esterification

Methanol (CH₃OH) Acid Catalyst (e.g., H₂SO₄) Heat (Reflux)

Methyl 3,5-dibromobenzoate Water (H₂O)
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Caption: Fischer Esterification workflow for synthesizing Methyl 3,5-dibromobenzoate.
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Experimental Protocol: Synthesis via Fischer
Esterification
This protocol describes a standard laboratory procedure for the synthesis of Methyl 3,5-
dibromobenzoate.

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,5-

dibromobenzoic acid (1.0 eq), methanol (10-20 eq, serving as both reactant and solvent),

and a catalytic amount of concentrated sulfuric acid (approx. 2-3% of the acid's mass).

Reflux: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction

can be monitored by Thin Layer Chromatography (TLC).

Workup: After cooling to room temperature, reduce the volume of methanol using a rotary

evaporator.

Extraction: Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash

sequentially with water, a saturated sodium bicarbonate solution (to remove unreacted acid),

and finally with brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the

solvent in vacuo. The resulting crude product can be further purified by recrystallization from

a suitable solvent like methanol to yield the final product.[6]

Structural Elucidation: A Spectroscopic Approach
Confirming the structure of Methyl 3,5-dibromobenzoate requires a combination of

spectroscopic techniques. Each method provides unique and complementary information about

the molecule's atomic connectivity and chemical environment.
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Caption: Analytical workflow for the structural confirmation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of

an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is simple and highly informative. Due to

the molecule's symmetry, the two aromatic protons at positions 2 and 6 are chemically

equivalent, as is the proton at position 4.

Protocol: Dissolve a small sample (5-10 mg) in approximately 0.6 mL of deuterated

chloroform (CDCl₃). Record the spectrum on a 400 MHz or higher field spectrometer.[4]

Table 3: ¹H NMR Data for Methyl 3,5-dibromobenzoate (400 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.1 Doublet (d) 2H Aromatic H-2, H-6

~7.8 Triplet (t) 1H Aromatic H-4

| ~3.9 | Singlet (s) | 3H | Methoxy (-OCH₃) |

The causality behind this pattern is the spin-spin coupling. The H-4 proton appears as a triplet

because it is coupled to the two equivalent H-2/H-6 protons. The H-2/H-6 protons appear as a

doublet because they are each coupled to the single H-4 proton.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon

environments.

Expected Signals: Due to symmetry, one would expect to see 6 distinct signals: four for

the aromatic carbons (C1, C2/6, C3/5, C4), one for the carbonyl carbon (C=O), and one

for the methoxy carbon (-OCH₃).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol: A small amount of the solid sample is finely ground with potassium bromide (KBr)

powder and pressed into a thin pellet. The spectrum is then recorded using an FTIR

spectrometer.[1]

Table 4: Key IR Absorptions for Methyl 3,5-dibromobenzoate
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Wavenumber (cm⁻¹) Intensity Assignment

~3000 Medium Aromatic C-H stretch

~2950 Medium Methyl C-H stretch

~1720-1730 Strong Ester C=O (carbonyl) stretch[7]

~1600, ~1450 Medium Aromatic C=C ring stretch

~1250-1300 Strong Ester C-O stretch

| Below 800 | Strong | C-Br stretch |

The strong absorption around 1725 cm⁻¹ is a definitive indicator of the ester functional group,

while the C-Br stretches confirm the presence of halogenation on the aromatic ring.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental

composition.

Expected Molecular Ion: The key feature in the mass spectrum of Methyl 3,5-
dibromobenzoate is the isotopic pattern of the molecular ion peak (M⁺). Bromine has two

major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.

A molecule with two bromine atoms will exhibit three peaks for the molecular ion:

M⁺: (contains two ⁷⁹Br atoms)

M⁺+2: (contains one ⁷⁹Br and one ⁸¹Br atom)

M⁺+4: (contains two ⁸¹Br atoms)

The relative intensity of these peaks will be approximately 1:2:1. This pattern is a highly

reliable diagnostic for the presence of two bromine atoms. The expected m/z for the

molecular ion is around 292/294/296.[8]

Table 5: Expected Mass Spectrometry Data
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m/z Value Assignment

~292, 294, 296 [M]⁺, [M+2]⁺, [M+4]⁺ Molecular Ion Cluster

~261, 263, 265 Loss of -OCH₃ group

| ~233, 235, 237 | Loss of -COOCH₃ group |

Applications in Drug Development and Research
Methyl 3,5-dibromobenzoate is not typically an active pharmaceutical ingredient itself but is a

valuable intermediate. The two bromine atoms can be readily transformed into other functional

groups or used as coupling points in cross-coupling reactions (e.g., Suzuki, Heck,

Sonogashira), making it a versatile starting material for constructing more complex molecular

architectures found in drug candidates and advanced materials.[9]

Safety and Handling
As a laboratory chemical, Methyl 3,5-dibromobenzoate must be handled with appropriate

care.

Hazard Identification: The compound is classified as causing skin irritation (H315), serious

eye irritation (H319), and may cause respiratory irritation (H335).[1][5][10]

Handling Precautions: Use personal protective equipment (PPE), including safety goggles,

gloves, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood to

avoid inhalation of dust.[10][11]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][12]

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local regulations.[10]

Conclusion
The structure of Methyl 3,5-dibromobenzoate is well-defined by its symmetrical dibromo-

substitution on a methyl benzoate core. Its synthesis is straightforward, and its structure can be

unequivocally confirmed through a standard suite of spectroscopic techniques, including NMR,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1630450?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11299744/
https://www.benchchem.com/product/b1630450?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/621923
https://www.fishersci.dk/store/msds?partNumber=11429127&countryCode=DK&language=en
https://www.fishersci.com/store/msds?partNumber=AAB2066806&productDescription=METHL+35-DIBRMOBENZOATE+5G&vendorId=VN00024248&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AAB2066806&productDescription=METHL+35-DIBRMOBENZOATE+5G&vendorId=VN00024248&countryCode=US&language=en
https://assets.thermofisher.com/DirectWebViewer/errorpage.aspx?aspxerrorpath=/DirectWebViewer/private/results.aspx
https://www.fishersci.com/store/msds?partNumber=AAB2066806&productDescription=METHL+35-DIBRMOBENZOATE+5G&vendorId=VN00024248&countryCode=US&language=en
https://www.tcichemicals.com/BE/en/sds/B0074_EU_6N.pdf
https://www.fishersci.com/store/msds?partNumber=AAB2066806&productDescription=METHL+35-DIBRMOBENZOATE+5G&vendorId=VN00024248&countryCode=US&language=en
https://www.benchchem.com/product/b1630450?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630450?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


IR, and mass spectrometry. The true value of this compound lies in its utility as a versatile

intermediate, providing researchers and drug development professionals with a reliable

platform for the synthesis of novel and complex molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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